Methyl4-aminoquinoline-6-carboxylate

Medicinal Chemistry Organic Synthesis Positional Isomerism

Methyl 4-aminoquinoline-6-carboxylate (CAS 2090670-31-6, C11H10N2O2, MW 202.21) is a heterocyclic quinoline derivative characterized by an amino substituent at the 4-position and a methyl carboxylate ester at the 6-position. This substitution pattern distinguishes it from other aminoquinoline regioisomers.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 2090670-31-6
Cat. No. B15379362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4-aminoquinoline-6-carboxylate
CAS2090670-31-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CN=C2C=C1)N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3,(H2,12,13)
InChIKeySNBPJXBNVCBRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-aminoquinoline-6-carboxylate (CAS 2090670-31-6): Core Properties and Procurement Baseline


Methyl 4-aminoquinoline-6-carboxylate (CAS 2090670-31-6, C11H10N2O2, MW 202.21) is a heterocyclic quinoline derivative characterized by an amino substituent at the 4-position and a methyl carboxylate ester at the 6-position. This substitution pattern distinguishes it from other aminoquinoline regioisomers. Predicted physicochemical properties include a boiling point of 399.4 ± 27.0 °C at 760 Torr, a density of 1.288 ± 0.06 g/cm³ at 25 °C, and a pKa of 7.876 ± 0.10, indicating a weakly basic amine [1]. The compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly as a scaffold for anticancer and antimalarial agents, and serves as a valuable intermediate in the synthesis of pharmacologically active molecules [2][3].

Why Substituting Methyl 4-aminoquinoline-6-carboxylate with Close Analogs Compromises Synthetic and Biological Outcomes


The 4-aminoquinoline scaffold is a validated pharmacophore for dual inhibition of G9a histone methyltransferase and DNA methyltransferase (DNMT1), with activity highly dependent on specific substitution patterns [1][2]. Substituting methyl 4-aminoquinoline-6-carboxylate with regioisomers (e.g., 6-aminoquinoline-4-carboxylate), ester homologs (e.g., ethyl ester), or analogs with additional ring modifications (e.g., 2-methyl derivatives) fundamentally alters electronic distribution, steric bulk, and metabolic stability, thereby compromising downstream biological activity and synthetic utility. For instance, variations in the ester group affect lipophilicity and solubility, impacting cellular permeability and bioavailability in lead optimization programs . Furthermore, the specific 4-amino-6-carboxylate pattern provides a unique handle for further derivatization that is not interchangeable with other regioisomers [3].

Quantitative Differentiation of Methyl 4-aminoquinoline-6-carboxylate from Key Comparators: A Data-Driven Procurement Guide


Positional Isomer Differentiation: Methyl 4-aminoquinoline-6-carboxylate vs. Methyl 6-aminoquinoline-4-carboxylate

Methyl 4-aminoquinoline-6-carboxylate is a distinct regioisomer from methyl 6-aminoquinoline-4-carboxylate (CAS 2091788-10-0). While both share the same molecular formula and weight, the swap of amino and ester positions creates a different chemical entity with unique reactivity and biological profiles. This distinction is critical for synthetic planning and biological target engagement .

Medicinal Chemistry Organic Synthesis Positional Isomerism

Ester Homolog Comparison: Methyl vs. Ethyl 4-aminoquinoline-6-carboxylate and Impact on Physicochemical Properties

The methyl ester (methyl 4-aminoquinoline-6-carboxylate) is a key starting material for synthesizing ethyl ester analogs (e.g., CAS 1416440-06-6) and other derivatives. The methyl ester is predicted to have a lower logP and higher aqueous solubility compared to the ethyl ester, influencing its suitability as an early-stage building block .

Medicinal Chemistry ADME Lipophilicity

Scaffold Differentiation: 4-Aminoquinoline vs. 2-Methyl-4-aminoquinoline Derivatives

Methyl 4-aminoquinoline-6-carboxylate serves as a simpler, unsubstituted core scaffold for derivatization, contrasting with more complex analogs like ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS 100795-25-3). The 2-methyl group in the comparator introduces steric hindrance and electronic effects that alter biological activity and metabolic stability. The unsubstituted quinoline core of methyl 4-aminoquinoline-6-carboxylate offers greater synthetic flexibility for late-stage diversification [1][2].

Medicinal Chemistry Kinase Inhibition SAR

Predicted Physicochemical Property Differentiation: Methyl 4-aminoquinoline-6-carboxylate vs. Positional Isomer

Predicted properties for methyl 4-aminoquinoline-6-carboxylate (CAS 2090670-31-6) show distinct differences from its regioisomer methyl 6-aminoquinoline-4-carboxylate (CAS 2091788-10-0), particularly in pKa and boiling point, which are relevant for salt formation and purification .

Physicochemical Properties ADME Prediction Medicinal Chemistry

Target Engagement Potential: 4-Aminoquinoline Scaffold as Dual G9a/DNMT1 Inhibitor

Molecules bearing a 4-aminoquinoline scaffold have been reported as dual inhibitors of G9a histone methyltransferase and DNA methyltransferase (DNMT1), showing significant in vivo efficacy in animal models of hematological malignancies. Optimization efforts have identified features that navigate both biological spaces, yielding selective inhibitors with IC50 < 25 nM for either target (e.g., compounds 43 and 26) and equipotent inhibitors with IC50 < 50 nM for both targets (e.g., compound 13) [1][2].

Epigenetics Cancer Therapeutics Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for Methyl 4-aminoquinoline-6-carboxylate


Medicinal Chemistry: Dual G9a/DNMT1 Inhibitor Lead Optimization

Utilize methyl 4-aminoquinoline-6-carboxylate as a core scaffold for synthesizing focused libraries of dual G9a histone methyltransferase and DNA methyltransferase (DNMT1) inhibitors. The 4-amino-6-carboxylate substitution pattern provides a validated starting point for navigating the chemical space identified in recent SAR studies [1]. Derivatives with sub-50 nM potency have been achieved [2], making this scaffold valuable for anticancer drug discovery programs targeting epigenetic regulators.

Organic Synthesis: Building Block for Functionalized Quinoline Derivatives

Employ methyl 4-aminoquinoline-6-carboxylate as a versatile building block for constructing complex heterocyclic frameworks. The ester group at the 6-position offers synthetic flexibility for amidation, hydrolysis, or reduction, while the 4-amino group facilitates further derivatization (e.g., reductive amination, acylation) [3]. This compound enables access to diverse chemical space not readily attainable from regioisomeric or substituted analogs .

Physicochemical Property Optimization: Ester Variation Studies

Conduct systematic studies comparing methyl 4-aminoquinoline-6-carboxylate with its ethyl ester homolog (CAS 1416440-06-6) to evaluate the impact of ester chain length on lipophilicity, solubility, and cellular permeability . Such studies are critical for optimizing ADME properties in early-stage drug discovery and inform the selection of optimal ester prodrugs for in vivo evaluation.

Analytical Chemistry: Method Development for Regioisomer Separation

Develop and validate analytical methods (HPLC, LC-MS) capable of resolving methyl 4-aminoquinoline-6-carboxylate from its regioisomer methyl 6-aminoquinoline-4-carboxylate (CAS 2091788-10-0). The distinct pKa and retention time predictions provide a basis for method development, ensuring accurate quality control and identity confirmation in procurement and research settings.

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